Buntanetap Tartrate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Buntanetap Tartrate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buntanetap Tartrate, formerly known as Posiphen or ANVS401, is an investigational small molecule therapeutic with a novel mechanism of action for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[1][2][3] Discovered at the National Institutes of Aging, this orally bioavailable compound is the chirally pure positive (+) enantiomer of phenserine.[4][5][6] Unlike its parent compound, Buntanetap does not inhibit acetylcholinesterase, a common target for symptomatic Alzheimer's treatments.[5][6][7] Instead, it functions as a translational inhibitor of multiple neurotoxic proteins. This guide provides a detailed overview of the discovery, proposed synthesis pathway, and the molecular mechanism of action of Buntanetap, supplemented with available quantitative data from preclinical and clinical studies.
Discovery and Background
Buntanetap Tartrate originated from the intramural research program at the US National Institute on Aging (NIA).[8] It was developed as the chirally pure (+) enantiomer of phenserine, a compound previously investigated for its acetylcholinesterase inhibitory activity.[6][7] A key distinction of Buntanetap is its lack of significant acetylcholinesterase inhibition, which shifts its therapeutic focus from symptomatic treatment to a disease-modifying approach by targeting the root cause of neurotoxicity.[5][6][7] The drug is being developed by Annovis Bio, Inc. for several neurodegenerative conditions, including Alzheimer's Disease (AD) and Parkinson's Disease (PD).[1][9][10] In July 2024, Annovis Bio received FDA approval to transition to a new, more stable crystalline form of buntanetap for future clinical trials, along with a provisional patent for its manufacturing process.[11]
Synthesis Pathway
Buntanetap is an orally bioavailable small molecule derived from a biochemical synthetic pathway.[4] While detailed, proprietary synthesis protocols are not fully public, published information provides a general method for the preparation of a specific crystalline form (Form A, Anhydrate).
Experimental Protocol: Synthesis of Buntanetap Tartrate (Form A, Anhydrate)
The following protocol describes a method for preparing a specific crystalline form of Buntanetap Tartrate:
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Dissolution: Dissolve the Buntanetap base in ethanol (3.5 mL per gram of base).
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Heating: Heat the resulting solution to a temperature between 35°C and 50°C.
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Tartaric Acid Addition: Prepare a separate solution of D-tartaric acid (1.0 equivalent) in a mixture of ethanol (3.5 mL/g) and purified water (0.3 mL/g). Add this solution to the heated Buntanetap base solution.
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Stirring: Stir the combined solution for 30 minutes at 35–50°C.
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Precipitation: Add methyl t-butyl ether (MTBE) (12 mL per gram of initial base) to the solution to induce precipitation of the tartrate salt.
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Isolation and Drying: The resulting crystalline solid (Form A) is then isolated and dried.[12]
Note: This protocol is for a specific polymorphic form. The synthesis of the initial Buntanetap base is a multi-step process not detailed in the available public literature.
Mechanism of Action
Buntanetap employs a unique mechanism that precedes the formation of toxic protein aggregates. It acts as a translational inhibitor, selectively reducing the synthesis of multiple neurotoxic proteins implicated in the pathology of various neurodegenerative diseases.[2][3][13]
Target: The Iron-Responsive Element (IRE)
The primary target of Buntanetap is an atypical iron-responsive element (IRE) located in the 5'-untranslated region (5'-UTR) of the messenger RNA (mRNA) of several neurotoxic proteins.[3][13][14] This conserved stem-loop structure is found in the mRNA of proteins including:
Molecular Action: Stabilization of the IRP1-IRE Complex
In conditions of high intracellular iron, which is often observed in aging and neurodegenerative diseases, the Iron Regulatory Protein 1 (IRP1) detaches from the IRE.[3][13][14] This release allows the mRNA to bind to ribosomes, initiating the translation and synthesis of the neurotoxic protein.
Buntanetap intervenes by binding to and strengthening the IRP1-IRE complex.[3][4] This stabilization prevents the mRNA from associating with the ribosome, thereby inhibiting the translation process.[3][13] By reducing the rate of synthesis of these key proteins, Buntanetap effectively lowers their overall levels, which in turn is hypothesized to decrease the formation of toxic oligomers and plaques, restore axonal transport, reduce neuroinflammation, and ultimately protect nerve cells from degeneration.[1][3][11]
Below is a diagram illustrating the signaling pathway of Buntanetap's mechanism of action.
Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of Buntanetap.
Table 1: Preclinical Efficacy in Mouse Models
| Model | Treatment | Effect | % Reduction vs. Control | Reference |
| APP/PS1 Mouse | Posiphen | Hippocampal APP | ~40-50% | [7] |
| APP/PS1 Mouse | Posiphen | Hippocampal CTFα | ~40-50% | [7] |
| APP/PS1 Mouse | Posiphen | Hippocampal CTFβ | ~40-50% | [7] |
| APP/PS1 Mouse | Posiphen | Hippocampal Aβ42 | 68% | [7] |
Table 2: Pharmacokinetics of Buntanetap Crystalline Forms in Mice
| Parameter | Form A (Anhydrate) | Form B | Reference |
| Cmax (ng/mL) | 939 ± 445 | 828 ± 192 | [12] |
| Tmax (h) | 0.5 | 0.25 | [12] |
| AUC0-last (ng·h/mL) | 1707 | 1186 | [12] |
| T1/2 (h) | 0.56 | 0.97 | [12] |
Table 3: Clinical Trial Data - Alzheimer's Disease (Phase 2/3)
| Patient Group | Dose | Endpoint | Improvement vs. Placebo | P-value | Reference |
| Early AD | 7.5 mg | ADAS-Cog11 | 2.19 points | 0.013 | [15] |
| Early AD | 15 mg | ADAS-Cog11 | 2.79 points | 0.001 | [15] |
| Early AD | 30 mg | ADAS-Cog11 | 3.32 points | <0.001 | [15] |
Table 4: Clinical Trial Biomarker Data - Alzheimer's Disease (Phase 2/3)
| Biomarker Category | Specific Marker | Effect of Buntanetap | Reference |
| Neurotoxic Proteins (CSF) | sAPPα, sAPPβ | Reduction | [6] |
| Neurotoxic Proteins (CSF) | Total Tau, Phospho-Tau | Reduction | [6][15] |
| Neurodegeneration | Neurofilament Light Chain (NFL) | Decreased Levels | [16] |
| Inflammation | IL-5, IL-6, S100A12, IFN-γ, IGF1R | Reduction | [16][17] |
| Inflammation (CSF) | YKL-40, Complement C3, MCP-1 | Reduction | [6] |
Experimental Methodologies
Stable Isotope Labeling Kinetics (SILK™)
To assess the pharmacodynamic effects of Buntanetap on the translation of APP mRNA, the Stable Isotope Labeling Kinetics (SILK) technique was employed in a clinical study.[1][8]
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Protocol Overview:
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Patients receive a continuous infusion of 13C6-leucine, a stable, non-radioactive labeled amino acid.
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This labeled leucine is incorporated into newly synthesized proteins, including Aβ40, in the brain.[8]
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Cerebrospinal fluid (CSF) is collected over a 36-hour period to accommodate the full cycle of APP synthesis, processing, and degradation.[1]
-
The ratio of 13C6-leucine-labeled Aβ to unlabeled Aβ in the CSF is measured over time using mass spectrometry.
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The fractional synthesis rate (FSR) is calculated as the rate of change of this ratio, normalized to the plasma concentration of labeled leucine.[8]
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This methodology allows for a direct measurement of protein synthesis rates in the central nervous system, providing evidence for Buntanetap's proposed mechanism as a translational inhibitor.[1]
Western Blot for Protein Quantification
To determine the effect of Buntanetap on protein levels in preclinical models, standard Western blot analysis is used.
-
Protocol Overview:
-
Brain tissue (e.g., hippocampus) is harvested from treated and control animals.
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Proteins are extracted and separated by size using SDS-PAGE.
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Separated proteins are transferred to a membrane.
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The membrane is incubated with primary antibodies specific to the target proteins (e.g., APP, Aβ, α-synuclein).
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A secondary antibody conjugated to an enzyme is used for detection.
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The resulting bands are visualized and quantified to compare protein levels between treated and untreated groups.
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This workflow provides quantitative data on the reduction of specific neurotoxic proteins following Buntanetap administration.
Conclusion
Buntanetap Tartrate represents a promising therapeutic candidate that addresses neurodegenerative diseases through a novel mechanism of action. By inhibiting the translation of multiple neurotoxic proteins at their source, it has the potential to be a disease-modifying agent for both Alzheimer's and Parkinson's diseases. The data from preclinical and clinical studies support its proposed mechanism and demonstrate a favorable safety profile and preliminary efficacy.[18] Ongoing and future pivotal trials will be crucial in further elucidating its therapeutic potential.[19]
References
- 1. Annovis Announces Publication That Supports Understanding of Buntanetapâs Mechanism of Action in Humans [annovisbio.com]
- 2. What is Buntanetap used for? [synapse.patsnap.com]
- 3. Our Science [annovisbio.com]
- 4. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer’s and Parkinson’s Patients | springermedizin.de [springermedizin.de]
- 5. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression | MDPI [mdpi.com]
- 6. Buntanetap | ALZFORUM [alzforum.org]
- 7. Translational inhibition of APP by Posiphen: Efficacy, pharmacodynamics, and pharmacokinetics in the APP/PS1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Annovis Bio Announces FDA Authorization to Proceed with Phase 2/3 Trial for Buntanetap in Alzheimer's Disease [prnewswire.com]
- 10. Buntanetap tartrate by Annovis Bio for Alzheimer's Disease: Likelihood of Approval [pharmaceutical-technology.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Pharmacokinetics of Novel Crystalline Buntanetap in Mice, Dogs, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. alzdiscovery.org [alzdiscovery.org]
- 15. neurologylive.com [neurologylive.com]
- 16. Annovis Announces Novel Biomarker Data in Alzheimerâs Patients Supporting Buntanetapâs Potential as a Disease-Modifying Treatment [annovisbio.com]
- 17. investing.com [investing.com]
- 18. Buntanetap, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
